N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide
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Overview
Description
N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide: is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of chlorinating agents and formylating reagents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent .
Industry: In the industrial sector, the compound is used in the development of new polymers and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
- N-(thiazol-4-ylmethyl)benzenesulfonamide
- N-(thiazol-2-yl)benzenesulfonamide
- 2,4-disubstituted thiazoles
Uniqueness: N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide is unique due to the presence of the formyl group and the specific substitution pattern on the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11ClN2O3S2 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
(NZ)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H/b18-16- |
InChI Key |
WIDAJELADYEYIT-VLGSPTGOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=C(S/C2=N\S(=O)(=O)C3=CC=CC=C3)C=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl |
Origin of Product |
United States |
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